molecular formula C20H18N2O3S B2365451 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 313405-09-3

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2365451
CAS No.: 313405-09-3
M. Wt: 366.44
InChI Key: XRWUFOUDVJOIJD-UHFFFAOYSA-N
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Description

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic organic compound that belongs to the class of naphthothiazole derivatives

Mechanism of Action

Target of Action

Similar compounds have been reported to affect mycobacterium tuberculosis energetics .

Mode of Action

It’s known that similar compounds can disrupt mycobacterial energetics . This disruption could potentially lead to the inhibition of the bacteria’s growth and proliferation.

Biochemical Pathways

It’s known that similar compounds can affect the energy metabolism of mycobacterium tuberculosis , which could potentially lead to downstream effects on the bacteria’s growth and proliferation.

Pharmacokinetics

It’s known that similar compounds pose several medicinal chemistry challenges concerning their toxicity and drug-likeness .

Result of Action

It’s known that similar compounds can have a remarkable effect on mycobacterium tuberculosis energetics , which could potentially lead to the inhibition of the bacteria’s growth and proliferation.

Action Environment

It’s known that similar compounds pose several medicinal chemistry challenges concerning their toxicity and drug-likeness , which could potentially be influenced by environmental factors.

Preparation Methods

The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide typically involves the condensation of 2-aminothiazole derivatives with appropriate naphthalene-based aldehydes or ketones. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the thiazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide can be compared with other naphthothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-24-14-9-13(10-15(11-14)25-2)19(23)22-20-21-18-16-6-4-3-5-12(16)7-8-17(18)26-20/h3-6,9-11H,7-8H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWUFOUDVJOIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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